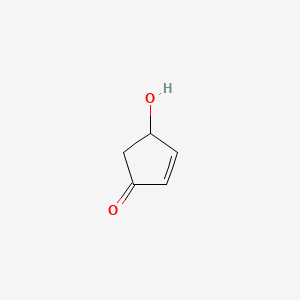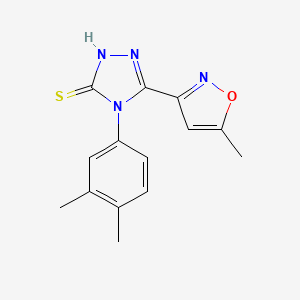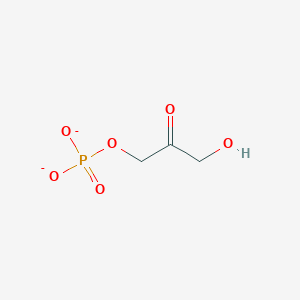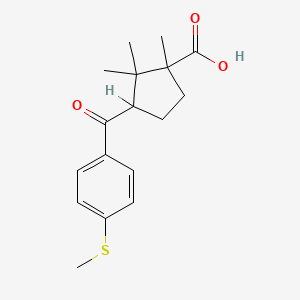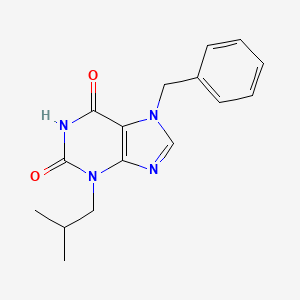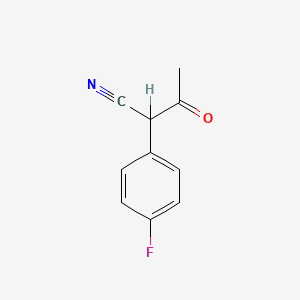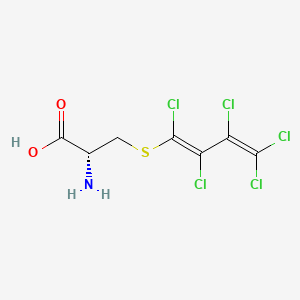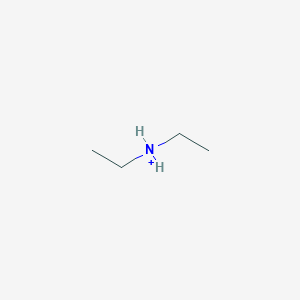
Diethylammonium
Übersicht
Beschreibung
Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.
Wissenschaftliche Forschungsanwendungen
Subheading Application in Perovskite Solar Cells
Diethylammonium bromide (DABr) enhances the performance and stability of planar perovskite solar cells. Its use in methylammonium iodide films leads to high-quality 2D/3D hybrid perovskite films, improving moisture stability and light absorption efficiency. This results in an increase in power conversion efficiency from 14.37% to 18.30% (Huang et al., 2019).
Diethylammonium in Protein Stability
Subheading Stabilizing Proteins in Ionic Liquids
The stability of α-chymotrypsin (CT) is significantly enhanced in the presence of diethylammonium-based ionic liquids (ILs), such as diethylammonium acetate (DEAA) and diethylammonium hydrogen sulfate (DEAS). These ILs act as stabilizers, maintaining the native structure of proteins through hydrophobic interactions (Attri & Venkatesu, 2013).
Diethylammonium in Green Chemistry
Subheading Catalysis in Solvent-Free Synthesis
Diethylammonium hydrogensulfate is an effective ionic liquid catalyst in microwave-assisted, solvent-free synthesis of formazans. This represents a green chemistry approach, reducing the use of harmful volatile organic compounds (Das & Begum, 2015).
Diethylammonium in Crystal Structure Analysis
Subheading Role in Synthesizing Crystal Structures
Diethylammonium compounds have been synthesized and analyzed for their crystal structures. For example, diethylammonium oxo(1-hydroxyethane-1,1-diphosphonato)vanadate(IV) hydrate displays a complex crystal structure involving cyclic trimers, offering insights into metal coordination chemistry (Aleksandrov et al., 2001).
Diethylammonium in Thermophysical Studies
Subheading Investigating Aqueous Solutions
The thermophysical properties of diethylammonium acetate (DEAA) in aqueous solutions have been studied, providing insights into molecular interactions such as hydrogen bonding and ion-dipole interactions. These studies are significant for understanding the behavior of ionic liquids in different environments (Umapathi et al., 2014).
Eigenschaften
Produktname |
Diethylammonium |
|---|---|
Molekularformel |
C4H12N+ |
Molekulargewicht |
74.14 g/mol |
IUPAC-Name |
diethylazanium |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
HPNMFZURTQLUMO-UHFFFAOYSA-O |
SMILES |
CC[NH2+]CC |
Kanonische SMILES |
CC[NH2+]CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)
![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)
![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)
